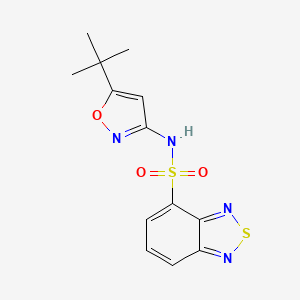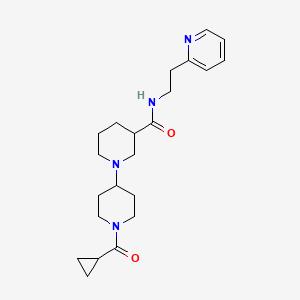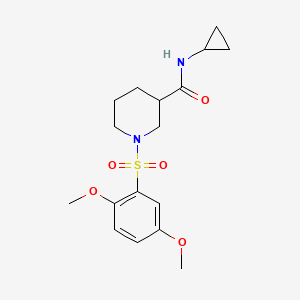![molecular formula C22H21N3O2 B5285984 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5285984.png)
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring and a phenyl group with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. Subsequent steps involve the introduction of the dimethyl groups and the phenyl group with its specific substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the cost-effectiveness and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.
Applications De Recherche Scientifique
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Such as genistein and apigenin, known for their health-promoting properties.
Uniqueness
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a substituted phenyl group makes it a versatile compound with diverse applications.
Propriétés
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-5-8-27-20-7-6-16(12-21(20)26-4)11-17(13-23)22-24-18-9-14(2)15(3)10-19(18)25-22/h5-7,9-12H,1,8H2,2-4H3,(H,24,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLCAGMDXQJHO-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)OCC=C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=C(C=C3)OCC=C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-phenyl-7-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5285910.png)

![2-methyl-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5285920.png)

![[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5285931.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5285939.png)
![N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B5285941.png)
![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine](/img/structure/B5285959.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5285963.png)
![(5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B5285966.png)
![2-(ethylsulfonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5285970.png)

![4-butoxy-N-[(E)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5285987.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2-phenylacetamide](/img/structure/B5285995.png)
